molecular formula C6H10N2O B1584380 3-n-Propyl-2-pyrazolin-5-one CAS No. 29211-70-9

3-n-Propyl-2-pyrazolin-5-one

Cat. No.: B1584380
CAS No.: 29211-70-9
M. Wt: 126.16 g/mol
InChI Key: GVUNLYBSNQOHBD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-n-Propyl-2-pyrazolin-5-one typically involves the reaction of ethyl acetoacetate with hydrazine derivatives under controlled conditions. One common method includes the condensation of ethyl acetoacetate with n-propylhydrazine, followed by cyclization to form the pyrazolinone ring . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the cyclization process .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 3-n-Propyl-2-pyrazolin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-n-Propyl-2-pyrazolin-5-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial and anti-inflammatory properties, making it a candidate for drug development.

    Medicine: It is investigated for its potential use in treating diseases such as tuberculosis and rheumatoid arthritis.

    Industry: The compound is used in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3-n-Propyl-2-pyrazolin-5-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and receptors involved in inflammatory and microbial pathways.

    Pathways Involved: It inhibits the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

  • 3-Methyl-2-pyrazolin-5-one
  • 3-Ethyl-2-pyrazolin-5-one
  • 3-Phenyl-2-pyrazolin-5-one

Comparison: 3-n-Propyl-2-pyrazolin-5-one is unique due to its n-propyl substituent, which imparts distinct physicochemical properties and biological activities compared to its methyl, ethyl, and phenyl analogs. The n-propyl group enhances its lipophilicity, potentially improving its bioavailability and efficacy in biological systems .

Properties

IUPAC Name

3-propyl-1,4-dihydropyrazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-2-3-5-4-6(9)8-7-5/h2-4H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVUNLYBSNQOHBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NNC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90296551
Record name 5-Propyl-2,4-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90296551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29211-70-9
Record name 29211-70-9
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Record name 5-Propyl-2,4-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90296551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-propyl-1,4-dihydropyrazol-5-one
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Synthesis routes and methods

Procedure details

Methyl butyrylacetate (4 g, 27.7 mmol) was stirred in ethanol and acetic acid (10:1, 8:0.8 mL) and treated with hydrazine (1.05 mL, 33.3 mmol). After 2 hrs, the resulting solid was filtered off and washed with a minimum amount of acetonitrile to yield 3-propyl-1H-pyrazol-5(4H)-one. Then, the 3-propyl-1H-pyrazol-5(4H)-one (4.68 g, 11.8 mmol) and 4-chloroquinoline N-oxide (1.5 g, 11.8 mmol) were stirred in acetic anhydride (20 mL) at ambient temperature for 30-40 minutes. The reaction mixture was concentrated, and the resulting solid filtered off, washed with a minimum amount of methanol, and treated with hydrazine (0.84 mL, 26.7 mmol) in methanol (12 mL) to yield Example 23 as a solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 0.97 (t, J=7.33 Hz, 3H) 1.66-1.76 (m, 2H) 3.02 (t, J=7.07 Hz, 2H) 7.62 (t, J=7.58 Hz, 1H) 7.80 (t, J=7.71 Hz, 1H) 7.93 (d, J=8.34 Hz, 1H) 8.10 (d, J=8.34 Hz, 2H); ESI-MS: m/z calc'd for C15H14ClN3O 287.74. found 288.2 (M+H)+.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step Two
Quantity
1.05 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 3-n-Propyl-2-pyrazolin-5-one a versatile building block for synthesizing N-heterocyclic compounds?

A: this compound, like other substituted pyrazolinones, exhibits tautomerism. This means it can exist in multiple forms that differ in the position of a proton and double bonds. [] This characteristic is key to its versatility. When reacting with 1-alkynyl Fischer carbene complexes, the specific tautomer of this compound involved dictates the type of N-heterocyclic Fischer carbene complex formed. This ultimately leads to diverse N-heterocyclic products after oxidative demetalation. []

Q2: Can you elaborate on the significance of forming different Fischer carbene complexes in this context?

A: The reaction of this compound with 1-alkynyl Fischer carbene complexes can yield three distinct types of Fischer aminocarbene complexes. [] These complexes serve as crucial intermediates. Depending on the specific complex formed, subsequent oxidative demetalation leads to the creation of a variety of novel N-heterocyclic compounds. Notably, this method offers a route to synthesize syn-mixed-bimanes, compounds known for their strong fluorescence. [] This synthetic strategy highlights the potential of using this compound and related compounds in developing new fluorescent probes or materials.

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